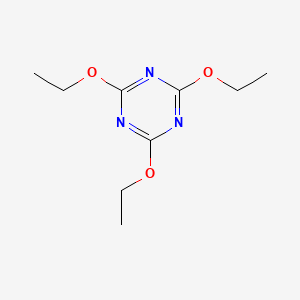

2,4,6-Triethoxy-1,3,5-triazine

Description

Significance of the 1,3,5-Triazine (B166579) Core in Contemporary Chemical Research

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This core structure is of immense interest in modern chemical research due to its versatile reactivity and the wide array of applications for its derivatives. wisdomlib.orgresearchgate.netnih.gov The symmetrical arrangement of nitrogen atoms in the ring leads to a unique electronic distribution, influencing its chemical behavior. globalscitechocean.com

Derivatives of 1,3,5-triazine are synthesized from the readily available and inexpensive precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.netrsc.org The chlorine atoms on cyanuric chloride can be sequentially and selectively replaced by various nucleophiles, such as alcohols, amines, and thiols, by carefully controlling the reaction temperature. rsc.orgmdpi.com This stepwise substitution allows for the precise construction of mono-, di-, and tri-substituted triazines with diverse functionalities, making the 1,3,5-triazine scaffold a popular building block in organic synthesis. researchgate.netmdpi.com

The applications of 1,3,5-triazine derivatives are extensive and span multiple scientific disciplines. researchgate.netnih.govmdpi.com They are utilized in:

Medicinal Chemistry: As core components in the development of therapeutic agents, including anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. wisdomlib.orgnih.govmdpi.com

Materials Science: In the creation of polymers, resins, dyes, and lubricants. mdpi.comontosight.ai The triazine core can act as a crosslinking agent, enhancing the thermal stability and mechanical properties of materials. ontosight.airesearchgate.net

Supramolecular Chemistry: As building blocks for constructing complex architectures like dendrimers and macrocycles. rsc.org

Agricultural Chemistry: In the formulation of herbicides and pesticides. researchgate.net

Historical Context of Ethoxy-Substituted Triazine Compounds in Synthetic Chemistry Research

The exploration of ethoxy-substituted triazine compounds is intrinsically linked to the broader development of triazine chemistry, which began with the synthesis of cyanuric chloride. The ability to substitute the chlorine atoms of cyanuric chloride with alkoxy groups, including ethoxy groups, opened up new avenues in synthetic organic chemistry.

Early research focused on the fundamental reactivity of cyanuric chloride with alcohols like ethanol (B145695). These studies established the conditions necessary for the stepwise substitution, a critical aspect for creating unsymmetrical triazine derivatives. The introduction of ethoxy groups was found to modulate the reactivity of the remaining chlorine atoms, a key insight for controlling the synthesis of complex triazine-based molecules. mdpi.com

Historically, ethoxy-substituted triazines have served as important intermediates in the synthesis of a variety of compounds. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), a related methoxy-substituted triazine, gained prominence as a coupling reagent in peptide synthesis. researchgate.net This highlights the utility of alkoxy-substituted triazines as activating agents in organic reactions. The ethoxy counterpart, 2,4,6-triethoxy-1,3,5-triazine, possesses similar activating properties for carboxylic acids, facilitating esterification and amidation reactions. lookchem.com

Research Trajectories and Future Outlook for this compound

Current and future research on this compound is poised to expand upon its established roles and explore new frontiers. The compound's utility as a synthetic reagent and a building block for advanced materials continues to be a primary focus.

Key Research Directions:

Advanced Materials: There is growing interest in incorporating this compound into the structure of advanced polymers and covalent organic frameworks (COFs). Its tri-functional nature makes it an excellent candidate for creating highly cross-linked and thermally stable materials with potential applications in areas like gas storage and separation.

Sustainable Chemistry: The development of greener and more efficient synthetic methods for preparing and utilizing this compound is a significant research trajectory. This includes the use of environmentally benign solvents and catalysts. mdpi.com

Medicinal Chemistry: While less common than its amino-substituted counterparts, the potential of ethoxy-substituted triazines in medicinal chemistry is an area ripe for exploration. Research may focus on designing and synthesizing novel this compound derivatives with specific biological activities. ontosight.ai

Luminescent Materials: The triazine core can be a component of fluorescent probes. Future research could explore the development of luminescent sensors based on this compound for the detection of specific analytes. mdpi.com

Data on this compound:

| Property | Value |

| Molecular Formula | C9H15N3O3 |

| Molecular Weight | 213.23 g/mol nih.gov |

| CAS Number | 884-43-5 nih.gov |

| Appearance | Colorless and odorless liquid at room temperature lookchem.com |

| Boiling Point | 353.22°C (rough estimate) lookchem.com |

| Flash Point | 118.4°C lookchem.com |

| Solubility | Highly soluble in organic solvents (e.g., ethanol, acetone) lookchem.com |

Spectroscopic Data:

| Technique | Key Features |

| ¹³C NMR | Spectra available for structural confirmation. nih.gov |

| GC-MS | Mass spectrometry data available for molecular weight and fragmentation analysis. nih.gov |

Structure

3D Structure

Properties

CAS No. |

884-43-5 |

|---|---|

Molecular Formula |

C9H15N3O3 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2,4,6-triethoxy-1,3,5-triazine |

InChI |

InChI=1S/C9H15N3O3/c1-4-13-7-10-8(14-5-2)12-9(11-7)15-6-3/h4-6H2,1-3H3 |

InChI Key |

ZLKYBXDNXFQYDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC(=N1)OCC)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,4,6 Triethoxy 1,3,5 Triazine

Precursor Chemistry and Synthetic Routes from Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

The most prevalent and economically viable route to 2,4,6-Triethoxy-1,3,5-triazine begins with 2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The triazine ring in this precursor is highly electron-deficient, rendering the chlorine-bound carbon atoms susceptible to nucleophilic attack. The key to synthesizing specifically substituted triazines lies in the differential reactivity of the three chlorine atoms; the substitution of one chlorine atom deactivates the ring towards subsequent substitutions. cmu.edu This property allows for a controlled, stepwise synthesis by carefully managing reaction conditions. researchgate.netfrontiersin.org

The synthesis of this compound from cyanuric chloride is a classic example of sequential nucleophilic aromatic substitution. The reaction proceeds by treating cyanuric chloride with three equivalents of an ethoxide source, typically sodium ethoxide or ethanol (B145695) in the presence of a base to neutralize the liberated HCl.

The reactivity of the chlorine atoms is temperature-dependent:

The first chlorine atom is readily substituted at temperatures around 0 °C.

The second chlorine requires a higher temperature, typically between room temperature and 50 °C.

The final substitution to yield the triethoxy product necessitates more forcing conditions, often heating at 80-100 °C. ycmou.ac.inthieme-connect.de

This temperature gradient allows for the isolation of the mono- and di-substituted intermediates if desired. mdpi.com For the synthesis of the fully substituted this compound, the reaction is typically driven to completion by using a stoichiometric amount of the nucleophile and progressively increasing the temperature. A general procedure involves dissolving cyanuric chloride in an inert solvent and adding a solution of sodium ethoxide in ethanol, followed by controlled heating.

Table 1: Representative Conditions for Stepwise Ethoxy Substitution

| Substitution Step | Reactants | Typical Conditions | Product |

| First | Cyanuric Chloride, 1 eq. Sodium Ethoxide | 0-5 °C, THF or Acetone | 2-Chloro-4,6-diethoxy-1,3,5-triazine (Intermediate) |

| Second | 2,4-Dichloro-6-ethoxy-1,3,5-triazine, 1 eq. Sodium Ethoxide | 25-50 °C, THF or Acetone | 2,4-Diethoxy-6-chloro-1,3,5-triazine (Intermediate) |

| Third | 2-Chloro-4,6-diethoxy-1,3,5-triazine, 1 eq. Sodium Ethoxide | 80-100 °C (Reflux), Dioxane or Toluene | This compound |

| One-Pot | Cyanuric Chloride, 3+ eq. Sodium Ethoxide | Progressive heating from 0 °C to reflux in Ethanol/Toluene | This compound (Overall Yield: 52-89% for trialkoxy derivatives researchgate.net) |

The efficiency and selectivity of the ethoxylation of cyanuric chloride can be significantly influenced by the choice of solvent and the use of catalysts. Solvents such as tetrahydrofuran (B95107) (THF), acetone, dioxane, and N,N-dimethylformamide (DMF) are commonly employed. google.comarkat-usa.org The reaction can also be performed using a phase-transfer catalyst (PTC), which is particularly useful when dealing with reactants in different phases, such as an aqueous solution of a base and an organic solution of the triazine. google.com

Phase-transfer catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) facilitate the transfer of the nucleophile (hydroxide or alkoxide ions) from the aqueous phase to the organic phase where the triazine substrate resides. mdpi.com This approach can accelerate the reaction rate and allow for milder conditions. For instance, the synthesis of related triazine derivatives has been achieved by reacting cyanuric chloride with nucleophiles in a two-phase system of an aromatic hydrocarbon and water, using a base like sodium bicarbonate and a PTC. google.com

Bases are crucial for scavenging the HCl produced during the reaction. While strong bases like sodium ethoxide are used directly, weaker bases like sodium carbonate or bicarbonate can be employed when using ethanol as the nucleophile. tandfonline.comprepchem.com Organic bases such as N,N-diisopropylethylamine (DIEA) are also effective, particularly in homogenous organic media. frontiersin.org

Table 2: Influence of Catalysts and Solvents on Triazine Synthesis

| Strategy | Catalyst/Solvent System | Purpose | Expected Outcome for Ethoxy Substitution |

| Phase-Transfer | Tetrabutylammonium Bromide (TBAB) / Toluene-Water | Facilitate inter-phase transfer of ethoxide ions. mdpi.com | Increased reaction rate, potentially lower temperatures required. |

| Base Selection | Sodium Bicarbonate / Methanol-Water | Neutralize HCl; control reactivity to avoid over-substitution. tandfonline.com | Good yields of di-substituted products, adaptable for ethoxy synthesis. |

| Homogeneous Organic | N,N-Diisopropylethylamine (DIEA) / THF or Dichloromethane (B109758) | Act as a soluble organic base to scavenge HCl. frontiersin.org | Clean reaction profile, easy removal of salts. |

| High-Polarity Solvent | N,N-Dimethylformamide (DMF) | Solubilize reactants and facilitate nucleophilic attack. | Can promote higher reaction rates, but may require careful temperature control. |

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, energy consumption, and the use of hazardous materials. For triazine synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. monash.edu Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. arkat-usa.orgnih.govkuleuven.be The synthesis of various substituted triazines has been successfully performed under microwave conditions, often solvent-free, which further enhances the green credentials of the process. arkat-usa.org

Another green approach involves the use of sonochemistry, where high-frequency ultrasound waves are used to induce cavitation, accelerating mass transfer and reaction rates. mdpi.com Ultrasound-assisted synthesis of triazine derivatives has been shown to improve yields and shorten reaction times, often using environmentally benign solvents like water or ethanol. mdpi.com The use of recyclable catalysts, such as ionic liquids, also aligns with green chemistry principles. Acidic ionic liquids have been used as both the solvent and catalyst for the reaction of cyanuric chloride with phenols, offering high yields and the potential for catalyst reuse. mdpi.com

Exploration of Alternative Synthetic Pathways

While substitution on cyanuric chloride is the dominant route, alternative pathways to the 1,3,5-triazine (B166579) ring exist, primarily through cyclotrimerization reactions.

The [2+2+2] cyclotrimerization of nitriles is a fundamental method for constructing the 1,3,5-triazine skeleton. ias.ac.in This reaction can be catalyzed by strong acids (e.g., trifluoromethanesulfonic acid), Lewis acids, or various metal complexes. ias.ac.in An iron-catalyzed cyclization of aldehydes with an ammonium salt as the nitrogen source also provides a route to triazines. rsc.org

To synthesize this compound via this method, a nitrile precursor containing an ethoxy group, such as ethoxyacetonitrile (CH₃CH₂OCH₂CN), would be required. The theoretical cyclotrimerization of three molecules of ethoxyacetonitrile would yield the desired product. While this specific reaction is not widely documented, the general applicability of nitrile cyclotrimerization is well-established. researchgate.net The reaction of organometallic reagents with ethoxyacetonitrile is known, indicating its potential as a building block in more complex syntheses. researchgate.net

A less common but mechanistically interesting approach is the modification of an already formed triazine ring. This could involve the transetherification of a different 2,4,6-trialkoxy-1,3,5-triazine. For example, 2,4,6-Trimethoxy-1,3,5-triazine (B1584041) could potentially be converted to its triethoxy analogue by reaction with a large excess of ethanol in the presence of an acid or base catalyst. wikipedia.org

Transesterification reactions are common for esters and can be applied to other functional groups. nih.gov The mechanism involves the nucleophilic attack of an alcohol on the substrate, leading to the exchange of the alkoxy group. Such transformations have been reported for complex triazine systems where an ester group on the scaffold undergoes base-catalyzed transesterification in the presence of methanol. nih.gov This suggests that the C-O bond in alkoxy triazines can be cleaved and reformed under appropriate conditions, providing a potential, albeit less direct, synthetic route to this compound.

Reaction Mechanisms and Kinetic Studies Involving the Triazine Ring

The reactivity of the 1,3,5-triazine core is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack. mdpi.com The chemical behavior of substituted 1,3,5-triazines is significantly shaped by the charge distribution within the ring, which is heavily influenced by the attached functional groups. thieme-connect.de

Nucleophilic Substitution Mechanisms and Regioselectivity

The primary mechanism for substitution on the triazine ring is nucleophilic aromatic substitution (SNAr). This process is fundamental to the synthesis of this compound itself, which typically starts from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The substitution of the chlorine atoms with ethoxy groups proceeds in a stepwise manner.

The regioselectivity of these substitutions is highly controllable, primarily through temperature regulation. The three chlorine atoms on cyanuric chloride exhibit different reactivity levels. The first chlorine is highly reactive and can be substituted at low temperatures (e.g., 0 °C). The second chlorine requires intermediate temperatures (e.g., room temperature), and the third chlorine requires higher temperatures (e.g., reflux) for substitution. This differential reactivity allows for the selective and sequential introduction of nucleophiles, a key strategy for creating unsymmetrically substituted triazines. frontiersin.org Some studies have proposed that these reactions can proceed through a concerted substitution mechanism. nih.gov

Influence of Substituents on Triazine Ring Reactivity

The substituents attached to the 1,3,5-triazine ring have a profound impact on its reactivity. thieme-connect.de Electron-donating groups and electron-withdrawing groups modify the electrophilicity of the ring's carbon atoms, thereby altering their susceptibility to nucleophilic attack.

Conversely, an interesting phenomenon known as the "umpolung of substituent effect" has been observed. sci-hub.ru When tertiary amines react with cyanuric chloride, they form quaternary N-triazinylammonium salts. These salts are highly electron-withdrawing, which activates the triazine ring and strongly promotes the complete substitution of all chlorine atoms under mild conditions. sci-hub.ru This highlights the powerful electronic influence that substituents exert on the triazine system. Spectroscopic studies on other triazine isomers have shown a direct correlation between the electronic properties of a substituent (as measured by the Hammett constant σp) and the NMR chemical shifts of the ring protons, quantitatively demonstrating this electronic influence. acs.orgnih.gov

Table 1: Effect of Substituents on Triazine Ring Reactivity This table is generated based on principles described in the text.

| Substituent Type | Example Group | Electronic Effect on Ring | Reactivity toward Nucleophiles | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | -Cl, -NO₂ | Increases electrophilicity of ring carbons | Increases | researchgate.net |

| Electron-Donating | -OR, -NR₂ | Decreases electrophilicity of ring carbons | Decreases | sci-hub.ru |

Metal-Induced Functionalization of Triazine Carbons

Beyond classical nucleophilic substitution, metal-catalyzed cross-coupling reactions provide a powerful tool for creating carbon-carbon and carbon-heteroatom bonds at the triazine core. These methods typically involve the functionalization of a halo-triazine, such as a chloro- or bromo-substituted triazine.

Palladium-catalyzed reactions are particularly prominent in this area. thieme-connect.com For instance, the Sonogashira cross-coupling of 2-chloro-4,6-dialkoxy-1,3,5-triazines with various alkynes has been successfully demonstrated using a Pd/C catalyst. researchgate.net Similarly, the Suzuki coupling, which pairs organoboron compounds with organic halides, is a versatile method for introducing aryl or other organic fragments onto the triazine ring. thieme-connect.comtandfonline.com These reactions significantly expand the range of possible triazine derivatives.

More advanced methodologies include metal-catalyzed C-H bond functionalization, which allows for the direct conversion of a C-H bond on the triazine ring into a new C-C or C-X bond, avoiding the need for a pre-installed halogen handle. nih.govacs.org Dual-catalysis systems that merge transition metal C-H activation with photoredox catalysis represent a frontier in this field, enabling novel transformations under controlled conditions. beilstein-journals.org

Table 2: Examples of Metal-Induced Functionalization of Triazines This table is generated based on findings from the cited research.

| Reaction Type | Metal Catalyst | Triazine Substrate | Coupling Partner | Result | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | Palladium on Carbon (Pd/C) | 2-chloro-4,6-dialkoxy-1,3,5-triazine | Alk-1-ynes | 2-(Alk-1′-ynyl)-4,6-dialkoxy-1,3,5-triazines | researchgate.net |

| Suzuki Coupling | Palladium Complex | 3-thiomethyl-1,2,4-triazine | Organoboron compounds | 3-substituted-1,2,4-triazines | thieme-connect.com |

Radical-Mediated Transformations and Electron Transfer Processes

The electron-deficient 1,3,5-triazine ring can participate in radical reactions and electron transfer processes. Exposure of s-triazine to ionizing radiation can lead to the formation of s-triazinyl radicals through an electron/proton transfer mechanism. researchgate.net These have been identified as σ-type radicals, where the unpaired electron is primarily localized in an sp-hybrid orbital on a carbon atom rather than being delocalized across the π-system. researchgate.net

The triazine moiety can also act as an electron-accepting unit in photoinduced electron transfer systems. acs.org For example, molecules where a light-absorbing electron donor (like carbazole) is linked to an electron-deficient bis(trichloromethyl)-s-triazine unit can undergo intramolecular electron transfer upon irradiation, generating radicals capable of initiating polymerization. acs.org

This electron-accepting ability is being harnessed in the development of advanced materials like covalent triazine frameworks (CTFs) for photocatalysis. In these materials, the direction of electron transfer can be controlled and even reversed, promoting charge separation and enhancing photocatalytic activity for processes like hydrogen evolution. nih.govrsc.org The triazine ring's ability to undergo reversible redox processes is key to these applications. mdpi.com

Derivatization Research: Beyond Triethoxy Substitution

While this compound is a well-defined compound, much research focuses on using the principles of its synthesis to create more complex, unsymmetrically substituted triazines.

Synthesis of Mixed Ethoxy-Functionalized Triazines

The synthesis of unsymmetrical, mixed alkoxy-functionalized triazines is a significant area of research, as it allows for the fine-tuning of the molecule's properties by introducing different functional groups onto the same triazine core. acs.orgbohrium.com The strategy for creating these compounds relies on the stepwise nucleophilic substitution of cyanuric chloride, leveraging the differential reactivity of its three chlorine atoms. mdpi.comresearchgate.net

A typical synthesis of a mixed triazine involves a sequential reaction pathway. For example, to synthesize a triazine with one ethoxy group and two different amino groups, one would first react cyanuric chloride with sodium ethoxide under cold conditions (e.g., 0°C) to replace one chlorine. Then, the resulting 2-ethoxy-4,6-dichloro-1,3,5-triazine would be reacted with the first amine at a moderate temperature (e.g., room temperature), followed by reaction with a second, different amine at an elevated temperature to yield the final, unsymmetrically trisubstituted product. mdpi.com This controllable, stepwise approach is a cornerstone of modern triazine chemistry, enabling the creation of a vast library of functional molecules from a single, simple precursor. chim.itacs.orgbohrium.com

Controlled Functionalization with Diverse Nucleophiles (e.g., Amines, Thiols)

The controlled functionalization of the triazine ring is achieved by exploiting the decreasing reactivity of the chloro-s-triazine intermediates and by carefully selecting reaction conditions such as temperature and base. nih.govnih.gov The most practical and widely used method involves the sequential, controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride. mdpi.com

Research has systematically explored the preferential order of incorporating different nucleophiles, such as amines, thiols, and alcohols. nih.gov The typical reaction involves dissolving cyanuric chloride in a solvent like dichloromethane (DCM) and cooling it to 0°C. A nucleophile is then added along with a base, commonly diisopropylethylamine (DIEA), to scavenge the HCl produced. nih.gov The first substitution is generally fast and efficient at this low temperature.

For the second and third substitutions, more forcing conditions are often required. The nature of the first substituent significantly influences the reactivity for the subsequent substitution. For instance, if an amine is the first nucleophile introduced, it strongly deactivates the ring towards further substitution by thiols or alcohols. nih.gov Conversely, an initial substitution with an alcohol (forming an alkoxy-dichlorotriazine) allows for subsequent reactions with both amines and thiols. nih.gov This chemoselectivity provides a strategic roadmap for synthesizing tri-substituted triazines with three different functional groups.

Detailed studies have established a general order of reactivity for nucleophiles with chlorotriazines, which is crucial for planning synthetic routes. The following table summarizes the conditions for the sequential substitution of cyanuric chloride with various nucleophiles.

| Step | Substrate | Nucleophile | Base | Solvent | Temperature | Time | Product | Reference |

| 1 | Cyanuric Chloride | Butan-2-amine | DIEA | DCM | 0°C | 30 min | 2,4-dichloro-6-(butan-2-ylamino)-1,3,5-triazine | nih.gov |

| 1 | Cyanuric Chloride | 3-Methylbutane-2-thiol | DIEA | DCM | 0°C | 30 min | 2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine | nih.gov |

| 1 | Cyanuric Chloride | 2-Phenylethan-1-ol | DIEA | DCM | 0°C | 30 min | 2,4-dichloro-6-(phenethyloxy)-1,3,5-triazine | nih.gov |

| 2 | 2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine | Butan-2-amine | DIEA | DCM | r.t. | 12 h | 2-chloro-4-((3-methylbutan-2-yl)thio)-6-(butan-2-ylamino)-1,3,5-triazine | nih.gov |

| 2 | 2,4-dichloro-6-(phenethyloxy)-1,3,5-triazine | 3-Methylbutane-2-thiol | DIEA | DCM | r.t. | 12 h | 2-chloro-4-(phenethyloxy)-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine | nih.gov |

| 2 | 2,4-dichloro-6-(phenethyloxy)-1,3,5-triazine | Butan-2-amine | DIEA | DCM | r.t. | 12 h | 2-chloro-4-(phenethyloxy)-6-(butan-2-ylamino)-1,3,5-triazine | nih.gov |

This table illustrates the typical conditions for the first and second nucleophilic substitutions on a triazine ring, starting from cyanuric chloride. The choice of nucleophile and reaction sequence is critical for achieving the desired substitution pattern.

Microwave irradiation has also emerged as an efficient and green methodology for the synthesis of 1,3,5-triazines, often providing excellent yields in short reaction times and under solvent-free conditions. chim.it This technique can be particularly advantageous for the final, most difficult substitution step, preventing the decomposition of reagents and products that might occur with prolonged conventional heating. chim.it

Strategies for Asymmetric Substitution on the Triazine Ring

The synthesis of asymmetrically substituted triazines, where R, R', and R'' in C₃N₃RR'R'' are different, is of significant interest for creating molecules with tailored properties, such as flame retardants or potential pharmaceuticals. nih.govresearchgate.net The primary strategy for achieving this is the sequential nucleophilic substitution described previously, where the temperature is carefully controlled at each step to isolate the mono- and di-substituted intermediates. nih.gov

An alternative approach for specific classes of compounds is the one-pot synthesis. For example, asymmetric 1,3,5-triazine-2,4,6-triones can be prepared in a one-pot reaction from alkyl- or aryl-isocyanates, primary amines, and N-chlorocarbonyl isocyanate with excellent yields. researchgate.net Similarly, mixtures of asymmetrically substituted s-triazine phosphonates can be synthesized in a single step via a Michaelis–Arbuzov reaction using cyanuric chloride and a mixture of trialkyl phosphites. nih.gov This method offers a cost-effective route to materials with tunable properties like viscosity and thermal behavior. nih.gov

A key area within asymmetric substitution is the development of chiral triazines. These molecules have applications as chiral stationary phases, in enantioselective catalysis, and as chiral coupling reagents. mdpi.comtandfonline.com A direct strategy to introduce chirality is to use a chiral nucleophile. For instance, chiral mono-, di-, and tri-substituted methoxy-1,3,5-triazines have been synthesized using naturally occurring (-)-menthol as the chiral auxiliary. tandfonline.com The reaction of cyanuric chloride with (-)-menthol, facilitated by a base, allows for the stepwise introduction of the chiral menthoxy group, yielding chiral reagents that have been successfully applied in the enantioselective synthesis of dipeptides. tandfonline.com

The following table outlines strategies for achieving asymmetric and chiral substitution on the triazine ring.

| Target Compound Type | Starting Materials | Key Reagents/Conditions | Strategy | Significance | Reference |

| Asymmetric Tri-substituted Triazine | Cyanuric Chloride, Nucleophile 1, Nucleophile 2, Nucleophile 3 | Stepwise temperature control (e.g., 0°C, r.t., reflux) | Sequential Nucleophilic Substitution | Controlled synthesis of C₃N₃(Nu1)(Nu2)(Nu3) | mdpi.comnih.gov |

| Asymmetric s-Triazine Phosphonates | Cyanuric Chloride, Mixture of Trialkyl Phosphites | Michaelis–Arbuzov reaction | One-Step Mixed Substitution | Cost-effective synthesis of flame retardants with tunable properties. nih.gov | nih.gov |

| Asymmetric 1,3,5-Triazine-2,4,6-triones | Alkyl/Aryl Isocyanates, Primary Amines | N-chlorocarbonyl isocyanate | One-Pot Cyclocondensation | Convenient route to a novel class of GnRH receptor antagonists. researchgate.net | researchgate.net |

| Chiral Menthoxy-1,3,5-triazines | Cyanuric Chloride, (-)-Menthol | Sodium hydride (NaH) | Sequential Substitution with Chiral Auxiliary | Synthesis of enantioselective coupling reagents for peptide synthesis. tandfonline.com | tandfonline.com |

This table summarizes different methodologies for synthesizing asymmetrically substituted and chiral 1,3,5-triazine derivatives, highlighting the versatility of the triazine scaffold.

Molecular Structure, Conformation, and Intermolecular Interactions Research

Crystallographic Investigations of 2,4,6-Triethoxy-1,3,5-triazine and Related Alkoxy Triazines

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of molecules in the solid state. For alkoxy triazines, these investigations reveal details about polymorphism, molecular packing, and the non-covalent interactions that govern their assembly.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a subject of significant interest in crystal engineering as different polymorphs can exhibit distinct physical and chemical properties. While specific studies on the polymorphism of this compound are not extensively documented in readily available literature, research on closely related alkoxy triazines, such as 2,4,6-trimethoxy-1,3,5-triazine (B1584041), has revealed the existence of different polymorphic forms. researchgate.net The study of a 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide derivative has shown how different molecular conformations can lead to different packing and, consequently, polymorphism. acs.org In one form, the molecule is planar, while in another, it is non-planar, leading to variations in intermolecular interactions. acs.org Such findings underscore the potential for polymorphic behavior in substituted triazines, driven by subtle conformational differences.

Crystal engineering principles are often applied to design and synthesize molecular solids with desired structures and properties. researchgate.net For triazine derivatives, this involves the strategic use of intermolecular interactions to control the assembly of molecules in the crystal lattice.

The supramolecular assembly of alkoxy triazines is largely directed by a combination of weak intermolecular interactions, including hydrogen bonding and π-π stacking. researchgate.netresearchgate.net Theoretical and experimental studies on star-shaped tris(triazolyl)triazine derivatives, which share the triazine core, show that they can form H-bonded complexes with benzoic acids, leading to the formation of supramolecular columnar structures. nih.gov The triazine rings themselves can engage in π-π stacking interactions, a key feature in their molecular packing.

Conformational Analysis and Rotational Barriers of Ethoxy Groups

While specific computational studies on the conformational analysis of this compound are not widely reported, research on related substituted triazines provides valuable insights into the rotational barriers of exocyclic groups. The barrier to rotation around the bond connecting a substituent to the triazine ring is influenced by the nature of the substituent and the presence of other groups on the ring. For arylamino-1,3,5-triazines, the rotational barriers for the C(triazine)-N bond are in the range of 12-19 kcal/mol. mdpi.com Studies on amine-substituted s-triazines have shown that the rotational barrier around the triazine-N bond is between 15.1 and 17.7 kcal/mol for neutral molecules. nih.gov Protonation of the triazine ring increases this barrier. nih.gov For alkoxy-substituted triazines, the rotational barrier is influenced by the electronic effects of the alkoxy group and steric interactions with adjacent substituents. In a study of various substituted triazines, it was found that alkoxy and aryloxy substituents lead to rotational barriers of 17.1 and 17.4 kcal/mol, respectively. nih.gov

Spectroscopic Elucidation of Molecular Structure in Research Contexts

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for probing its vibrational and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive confirmation of its molecular structure.

The ¹H NMR spectrum would be expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the ethoxy groups, with chemical shifts and coupling constants characteristic of an ethyl group attached to an oxygen atom. Similarly, the ¹³C NMR spectrum would display distinct signals for the methyl, methylene, and triazine ring carbons.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Triazine Ring (C=N) | ~172 |

| Methylene (-OCH₂-) | ~65 |

| Methyl (-CH₃) | ~14 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. nih.gov

Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between different atoms in the molecule, providing unambiguous structural assignment. Variable-temperature NMR studies can also be employed to investigate the conformational dynamics and rotational barriers of the ethoxy groups. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. The spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

The key vibrational modes for this molecule include the C-O-C stretching of the ethoxy groups, the C-H stretching and bending of the alkyl chains, and the characteristic vibrations of the triazine ring. The triazine ring vibrations typically appear in the 1600-1400 cm⁻¹ region.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (alkyl) | 2850-3000 |

| C=N stretch (triazine ring) | ~1550-1580 |

| Triazine ring vibrations | ~1400-1480 |

| C-O stretch | ~1040-1250 |

| Triazine ring bending | ~800 |

Note: These are general ranges, and specific peak positions can be influenced by the molecular environment. researchgate.netmdpi.com

Computational studies using methods like Density Functional Theory (DFT) can be used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental IR and Raman bands. researchgate.net Such analyses provide a detailed understanding of the molecule's vibrational properties.

Theoretical and Computational Studies of 2,4,6 Triethoxy 1,3,5 Triazine

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the intrinsic properties of 2,4,6-Triethoxy-1,3,5-triazine at the electronic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties.

The electronic structure of this compound is characterized by the interplay between the electron-deficient 1,3,5-triazine (B166579) ring and the three electron-donating ethoxy groups. DFT calculations are used to analyze this relationship.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding electronic transitions and reactivity. For substituted triazines, the HOMO is typically associated with the substituent groups and the nitrogen atoms of the ring, while the LUMO is primarily located on the triazine ring itself. The ethoxy groups, being electron-donating, raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap compared to the unsubstituted triazine. This smaller energy gap influences the molecule's optical properties and reactivity. For instance, studies on the related 2,4,6-trimethoxy-1,3,5-triazine (B1584041) have computationally verified its excited triplet states, which are crucial for its unique phosphorescent properties. nus.edu.sg

Charge Distribution: The electronegative nitrogen atoms in the triazine ring create a significant polarization of the molecule. The attachment of ethoxy groups further modifies the charge distribution. The oxygen atoms of the ethoxy groups pull electron density from the ethyl chains and donate it to the triazine ring via resonance, while the nitrogen atoms remain the primary centers of negative charge. This charge distribution is critical for determining intermolecular interactions and the sites of potential electrophilic or nucleophilic attack.

Aromaticity: The 1,3,5-triazine core is an aromatic system. The introduction of substituents can influence this aromaticity. While the core remains aromatic, the electronic donation from the ethoxy groups can slightly alter the bond lengths and electron delocalization within the ring compared to simpler derivatives.

A comparative analysis of calculated properties for triazine derivatives highlights the influence of substituents on the electronic landscape.

| Property | 2,4,6-Tricyano-1,3,5-triazine | 2,4,6-Trinitro-1,3,5-triazine | 2,4,6-Trialkoxy-1,3,5-triazine (General) |

| Substituent Effect | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing | Electron-Donating |

| HOMO Energy | Lowered Significantly | Lowered Significantly | Raised |

| LUMO Energy | Lowered Significantly | Lowered Significantly | Slightly Altered |

| Reactivity | Prone to reductive dimerization. acs.org | Prone to nucleophilic attack, high energy material. nih.govmdpi.com | Prone to nucleophilic substitution at the ring carbon. frontiersin.orgresearchgate.net |

This table provides a generalized comparison based on the known electronic effects of different substituent groups on the triazine ring.

Computational chemistry is a powerful tool for predicting how this compound will behave in chemical reactions. By modeling reaction profiles, chemists can identify the most likely pathways and products.

Nucleophilic Substitution: The carbon atoms of the triazine ring are electrophilic and are susceptible to nucleophilic attack. Theoretical studies on the analogous 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) have shown that sequential substitution by nucleophiles is a common reaction pathway. frontiersin.org For this compound, while the ethoxy group is a poorer leaving group than chloride, computational models can predict the activation energies for its substitution under various conditions.

Thermal Rearrangement: A significant predicted reaction pathway, especially under thermal stress, is the O→N ethyl group migration. This is analogous to the well-documented methyl rearrangement in 2,4,6-trimethoxy-1,3,5-triazine, which converts it to 1,3,5-trimethyl-1,3,5-triazine-2,4,6-trione. researchgate.net DFT calculations can model the transition state for this intramolecular rearrangement, predicting the energy barrier and thus the temperature at which this transformation is likely to occur. This reaction involves the breaking of a C-O bond and the formation of a C-N bond.

Quantum chemical modeling of the initial steps in the thermal decomposition of various triazine derivatives provides critical data on their stability and reaction mechanisms. rsc.org

| Reaction Type | Predicted Mechanism | Computational Insight |

| Nucleophilic Aromatic Substitution | Attack of a nucleophile on a ring carbon, followed by elimination of an ethoxide group. | DFT can calculate the energy of the Meisenheimer-like intermediate and the transition state energies for the substitution steps. frontiersin.orgresearchgate.net |

| Ethyl Rearrangement | Intramolecular migration of an ethyl group from an oxygen atom to a ring nitrogen atom. | Transition state theory combined with DFT can predict the activation energy for this researchgate.netCurrent time information in Edmonton, CA.-shift, confirming its feasibility upon heating. researchgate.net |

The flexibility of the three ethoxy groups gives rise to a complex conformational landscape for this compound. Computational methods are used to map this landscape and identify the most stable structures.

The primary degrees of freedom are the torsion angles associated with the C-O bonds. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. From this surface, various stable conformers (local energy minima) can be identified. researchgate.net The global minimum represents the most stable conformation of the molecule. Studies on other substituted triazines show that the number of possible conformers, or rotamers, can be significant, with the most stable arrangements often determined by minimizing steric hindrance between the side chains and optimizing weak intramolecular interactions. mdpi.comrsc.org The planarity of the triazine core is generally maintained, but the ethoxy groups can be oriented in various ways relative to the ring.

Molecular Dynamics Simulations

While quantum chemistry focuses on the detailed electronic properties of one or a few molecules, molecular dynamics (MD) simulations are used to study the collective behavior of a large ensemble of molecules over time. This approach is crucial for understanding the macroscopic properties of this compound, such as its phase behavior and self-assembly characteristics.

MD simulations model the forces between molecules, which govern how they pack in liquid and solid states. For this compound, these interactions are dominated by van der Waals forces and electrostatic interactions between the polarized molecules.

Crystal Packing: Simulations can predict the most stable crystal packing arrangements. For the related 2,4,6-trimethoxy-1,3,5-triazine, X-ray diffraction has shown that molecules arrange in face-to-face parallel stacks, featuring significant π-π interactions that stabilize the crystal lattice and influence its photophysical properties. nus.edu.sg MD simulations can explore different polymorphs and their relative stabilities. Hirshfeld surface analysis, often used in conjunction with crystal structure data, can be applied to simulation results to quantitatively analyze the types of intermolecular contacts (e.g., C-H···N, C-H···O) that are most prevalent. nih.gov

Self-Assembly: In solution or on surfaces, substituted triazines are known to form ordered supramolecular structures. nih.govresearchgate.net MD simulations can model this self-assembly process, showing how individual molecules aggregate into larger, organized domains driven by a combination of solvophobic effects and specific intermolecular interactions.

MD simulations are particularly well-suited for studying how materials respond to changes in temperature.

Crystal Structure Prediction and Validation

Detailed studies specifically focused on the crystal structure prediction and experimental validation for this compound are not extensively available in the reviewed scientific literature. However, research on analogous substituted triazines provides insight into the structural characteristics of this class of compounds.

For instance, the crystal structure of a related compound, 2,4,6-tris(cyclohexyloxy)-1,3,5-triazine, has been determined. unibe.ch In its crystal form, the triazine rings create Piedfort units (C3i-PU), with an inter-centroid distance of 3.3914 (10) Å between the interacting triazine rings. unibe.ch The structure is stabilized by C—H···O hydrogen bonds, which form ribbons, as well as weaker C—H···N and C—H···O contacts that link these ribbons into a three-dimensional structure. unibe.ch Such studies on similar molecules are crucial for understanding the potential supramolecular arrangements and packing features that could be anticipated for this compound.

Furthermore, computational methods are increasingly employed to predict the structures of triazine derivatives. Theoretical studies on 2,4,6-trinitro-1,3,5-triazine (TNTA), for example, have utilized quantum mechanics to predict its most stable crystal structures, identifying a likely space group and corresponding lattice parameters. mdpi.com These computational approaches, including Hirshfeld surface analysis, help in understanding intermolecular interactions that govern the crystal morphology. mdpi.com

Thermochemical Calculations and Energetic Assessments

Significant research has been conducted to determine the thermochemical properties of this compound, particularly its enthalpy of combustion and formation. These energetic assessments are fundamental for understanding the compound's stability and potential energy content.

The enthalpies of combustion for this compound and five other substituted triazines were determined using a platinum-lined, adiabatic rotating bomb calorimeter. nih.govscispace.com This high-precision technique is necessary for obtaining reliable thermodynamic data, especially when dealing with small sample quantities. scispace.com These experiments represented the first reported determinations of the enthalpies of combustion or formation for these specific compounds. nih.govresearchgate.net

From the experimental data, the standard enthalpy of formation (ΔHf°) for solid this compound at 25 °C was calculated to be -584.99 ± 1.50 kJ/mol. nih.govscispace.comresearchgate.net The study highlighted the scarcity of existing data on the enthalpies of combustion and formation for many compounds in the triazine family, underscoring the importance of these measurements. nih.gov

The table below presents the experimentally determined standard enthalpies of formation for this compound and other related compounds from the same study. nih.gov

| Compound Name | Standard Enthalpy of Formation (ΔHf°) at 25 °C (kJ/mol) |

| This compound | -584.99 ± 1.50 |

| 2,4,6-Trimethoxy-1,3,5-triazine | -478.60 ± 0.87 |

| 2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | -1109.80 ± 1.53 |

| 2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | -697.08 ± 1.15 |

| 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | -907.71 ± 2.40 |

| 2-Amino-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | -773.12 ± 1.50 |

Applications in Materials Science and Polymer Chemistry Research

Research on 2,4,6-Triethoxy-1,3,5-triazine as a Crosslinking Agent

The symmetrical trifunctionality of this compound makes it a viable candidate for use as a crosslinking agent. In this role, it can form a central junction point, covalently connecting three different polymer chains or segments. This action transforms a collection of individual polymer chains (a thermoplastic material) into a single, continuous three-dimensional network (a thermoset material), leading to significant changes in the material's mechanical, thermal, and chemical properties. For instance, research on other trifunctional triazine derivatives, such as 1,3,5-triazine-2,4,6-tribenzaldehyde, has demonstrated their capability to form bridges between polymeric chains, thereby creating stable hydrogel networks researchgate.net.

The crosslinking mechanism involving this compound is predicated on the reactivity of its three ethoxy groups. These groups can undergo nucleophilic substitution reactions with functional groups present on polymer backbones, such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups.

The reaction, which typically requires elevated temperatures and may be facilitated by a catalyst, would proceed via the displacement of the ethoxy group by a nucleophilic functional group from the polymer chain, with the release of ethanol (B145695) as a byproduct. For example, when reacting with a polymer containing hydroxyl groups (e.g., a polyol), a transesterification-like reaction would occur, forming a stable ether or ester-like linkage between the triazine ring and the polymer. As the triazine molecule has three such reactive sites, it can covalently bond with three separate polymer chains, establishing a key crosslink point in the network.

The incorporation of a rigid, planar crosslinking agent like this compound has a profound impact on the resulting polymer network's structure and properties.

Network Density: As a trifunctional crosslinker, it can generate a high density of crosslinks. This high density restricts the mobility of polymer chains, which typically translates to increased hardness, modulus, and creep resistance in the final material.

Role as a Polymerization Initiator in Controlled Polymer Synthesis

Based on available research, there is no evidence to suggest that this compound functions as a polymerization initiator for controlled polymer synthesis. Its chemical structure lacks the typical features of a conventional initiator, such as a labile bond that can readily generate radicals, cations, or anions to start a polymerization chain reaction. While other triazine derivatives, specifically those containing trichloromethyl groups, have been investigated as photoinitiators for free radical polymerization, the ethoxy groups on this compound are not known to cleave under typical initiation conditions (e.g., heat or UV light) to produce initiating species researchgate.netrsc.org.

Integration into Advanced Polymer Architectures

The triazine core is a highly valued building block for creating advanced polymer architectures due to its rigidity, planarity, and thermal stability. This compound can serve as a C3-symmetric monomer in polycondensation reactions to construct highly ordered and functional materials.

Triazine compounds are foundational components in the development of high-performance resins and thermosets, prized for their exceptional thermal and chemical resistance. The 1,3,5-triazine (B166579) ring, when incorporated into a polymer backbone, imparts significant rigidity and stability. While research on thermosets made specifically from this compound is not extensively detailed, studies on analogous 1,3,5-triazine-trione (TATO) based thermosets highlight the potential of this class of compounds diva-portal.orgnih.gov.

These materials are often synthesized via 'click' chemistry, such as thiol-ene reactions, to create crosslinked networks diva-portal.org. The resulting thermosets exhibit a range of mechanical properties and have been explored for biomedical applications, including as scaffolds for tissue engineering nih.gov. The incorporation of the triazine unit is a key factor in achieving the desired stability and performance characteristics of these advanced materials.

Covalent Organic Frameworks (COFs) and other porous organic polymers (POPs) are a class of materials characterized by their crystalline, porous structures built from organic monomers linked by strong covalent bonds. The rigid, planar, and C3-symmetric nature of the 1,3,5-triazine ring makes it an ideal building block for these materials nih.gov. Triazine-based COFs and POPs are known for their high stability, permanent porosity, and large surface areas, making them suitable for applications in gas storage, separation, and catalysis nih.govcrimsonpublishers.com.

The synthesis of these materials often involves the polycondensation of a triazine-based monomer with a complementary linker molecule. For example, triazine-based aldehyde or amine monomers can be reacted to form porous frameworks rsc.orgrsc.orgmdpi.com. While this compound itself is less commonly used as a primary monomer compared to its amine or aldehyde functionalized counterparts, the general principles of synthesis demonstrate the utility of the triazine core in creating these advanced porous architectures. Various synthetic strategies, including Yamamoto coupling and ionothermal polymerization, have been employed to create diverse triazine-based frameworks nih.gov.

Below is a table summarizing the properties of several triazine-based Covalent Organic Frameworks and Porous Polymers synthesized from different triazine precursors, illustrating the typical performance characteristics of this class of materials.

| Material Name | Monomers Used | Surface Area (BET) | Key Properties/Applications |

| TPTTPA-COF | 5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine) (TPA) and 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde (TPT-CHO) | 207.71 m²/g | High charge storage, potential for electrochemical energy storage rsc.org. |

| TMPTTPA-COF | TPA and 2,4,6-tris-(2-methoxy-4-formyl-phenoxy)-1,3,5-triazine (TMPT-CHO) | 104.85 m²/g | Enhanced redox activity due to methoxy groups, superior capacitance rsc.org. |

| CO₂-derived COF | Melamine and 1,4-piperazinedicarboxaldehyde (derived from CO₂) | 945 m²/g | High thermal and chemical stability, proton conductivity nih.gov. |

| TPOP-2 | Cyanuric chloride and tris(2-aminoethyl)amine | Not specified | High surface basicity, heterogeneous organocatalyst rsc.org. |

| PTT-O | 2,4,6-tris(5-bromothiophen-2-yl)-1,3,5-triazine (TBYT) and organotin-terminated EDOT | Not specified | Low band gap (1.84 eV), potential as anode material in lithium-ion batteries mdpi.com. |

Functionalization of Materials with Triazine Moieties

Surface Modification and Grafting Techniques

There is no specific information available in the searched scientific literature regarding the direct use of this compound for surface modification and grafting techniques.

Research on Triazine-Containing Hybrid Materials

Research has been conducted on the use of this compound, also referred to as TETA, in the creation of innovative hybrid polymer networks, specifically reprocessable and chemically recyclable plastics. nrel.govsemanticscholar.org These materials are designed to address the challenge of plastic waste by building in mechanisms for depolymerization and recovery of the constituent monomers. semanticscholar.orgrsc.org

One area of research involves the polymerization of triazine-containing monomers like TETA to create polycyanurates. rsc.orgresearchgate.net These polymers form robust network structures that exhibit strong mechanical properties. semanticscholar.orgresearchgate.net The key innovation in this research is the ability to depolymerize the polycyanurate network back to the triazine monomer by refluxing it in ethanol, a process that can be accelerated with a potassium carbonate (K₂CO₃) catalyst. rsc.orgresearchgate.net The recovered monomers can then be used to repolymerize materials with properties comparable to the original polymer. rsc.orgresearchgate.net

In a similar vein, this compound has been employed as a "dynamic cross-linker" in the repurposing of post-consumer polyethylene (PE). nrel.gov In this process, PE waste is converted into telechelic oligomers, which are then repolymerized using a hybrid cross-linking system. This system includes TETA as the dynamic cross-linker and a non-dynamic cross-linker like tris(6-isocyanatohexyl)isocyanurate (Tri-HDI). nrel.gov The presence of TETA in the resulting cross-linked polyethylene (XLPE) facilitates reprocessing of the material through multiple cycles with minimal degradation of its properties. nrel.gov This approach allows for the creation of sustainable materials from plastic waste, contributing to a circular economy. nrel.gov The XLPE can be selectively and efficiently depolymerized under mild conditions to recover the original building blocks for purification and reuse. nrel.gov

The table below summarizes the findings from a study on repurposing post-consumer polyethylene using a TETA-based hybrid cross-linking system.

| Property | Original Polyethylene (PE) | Repurposed Cross-Linked Polyethylene (XLPE) with TETA | Details |

|---|---|---|---|

| Reprocessability | Limited | Iterative reprocessing with minimal property degradation | TETA acts as a dynamic cross-linker, allowing the network to be broken and reformed. nrel.gov |

| Recyclability | Difficult (Downcycled) | Chemically recyclable to recover constituent building blocks | The XLPE can be efficiently and selectively depolymerized under mild conditions. nrel.gov |

| Mechanical Properties | Standard | Enhanced mechanical properties | Cross-linking improves the material's strength and durability. nrel.gov |

| Creep Deformation | Standard | Reduced creep deformation at relevant temperatures | The cross-linked network provides better dimensional stability under load. nrel.gov |

| High-Temp Stability | Melts | High-temperature structural stability | The network structure helps maintain form at elevated temperatures. nrel.gov |

Mentioned Compounds

| Compound Name |

|---|

| This compound (TETA) |

| Ethanol |

| Potassium Carbonate |

| Polyethylene (PE) |

| tris(6-isocyanatohexyl)isocyanurate (Tri-HDI) |

Coordination Chemistry Research of 2,4,6 Triethoxy 1,3,5 Triazine

Ligand Properties and Metal Complex Formation

The coordination behavior of 2,4,6-Triethoxy-1,3,5-triazine is dictated by the electronic properties of the triazine ring and the influence of the ethoxy substituents. The lone pairs of electrons on the three nitrogen atoms of the triazine ring are the primary sites for coordination with metal ions. The oxygen atoms of the ethoxy groups also possess lone pairs and could potentially engage in coordination, although this is generally less favored than coordination through the ring nitrogens.

The ethoxy groups are electron-donating, which increases the electron density on the triazine ring through resonance. This enhanced electron density on the nitrogen atoms is expected to increase their basicity and, consequently, their ability to coordinate with metal ions compared to the unsubstituted 1,3,5-triazine (B166579). The 1,3,5-triazine ring itself is considered π-deficient, a property that can be modulated by the nature of its substituents. nih.govacs.org

Chelation Behavior with Transition Metals and Lanthanides

While no specific studies on the chelation of this compound with transition metals or lanthanides have been reported, its potential as a ligand can be inferred. Due to the spatial arrangement of the nitrogen atoms in the triazine ring, it is unlikely to act as a chelating ligand in a bidentate or tridentate fashion to a single metal center. The nitrogen atoms are directed outwards from the ring, making simultaneous coordination to one metal ion sterically hindered.

Instead, this compound is more likely to act as a monodentate or a bridging ligand. In its monodentate mode, it would coordinate to a metal center through one of its nitrogen atoms. As a bridging ligand, it could link two or more metal centers, with each nitrogen atom coordinating to a different metal ion. This bridging capability is a key feature in the formation of coordination polymers and networks.

Factors Influencing Coordination Modes and Stability

The coordination mode and the stability of the resulting metal complexes of this compound would be influenced by several factors:

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion will play a crucial role. Hard metal ions might favor coordination with the oxygen atoms of the ethoxy groups, while softer metal ions would likely prefer the nitrogen atoms of the triazine ring.

Steric Hindrance: The bulky ethoxy groups may sterically hinder the approach of metal ions to the nitrogen atoms, potentially influencing the coordination geometry and the stability of the complex.

Solvent: The polarity and coordinating ability of the solvent can affect the formation and stability of the metal complexes.

Counter Anion: The nature of the counter anion associated with the metal salt can also influence the final structure of the coordination compound.

Synthesis and Characterization of Triazine-Metal Coordination Polymers and Networks

Although no coordination polymers or networks of this compound have been synthesized, the structural characteristics of this molecule suggest its potential as a building block for such materials. Triazine-based covalent organic polymers have been designed and synthesized for various applications. rsc.org The ability of the triazine nitrogen atoms to bridge metal centers could lead to the formation of one-, two-, or three-dimensional coordination polymers.

The synthesis of such materials would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent system, often under solvothermal conditions. The resulting crystalline materials would be characterized by techniques such as single-crystal X-ray diffraction to determine their structure, along with powder X-ray diffraction, thermogravimetric analysis, and spectroscopic methods.

Catalytic Applications of Triazine-Metal Complexes in Research

Metal complexes derived from various triazine ligands have been explored for their catalytic activities. nih.govuu.nl However, there is no research available on the catalytic applications of metal complexes of this compound.

Exploration in Organic Synthesis Reactions

Given that other triazine-metal complexes have shown catalytic activity, it is plausible that complexes of this compound could also exhibit catalytic properties. The electron-rich nature of the triazine ring, resulting from the ethoxy substituents, could modulate the electronic properties of a coordinated metal center, potentially enhancing its catalytic activity in various organic transformations. Diazines and triazines have been utilized as building blocks in ligands for metal-mediated catalytic transformations. nih.gov

Photocatalytic Research Involving Triazine Ligands

Triazine-based materials, particularly covalent organic frameworks, have been investigated as photocatalysts for organic transformations and hydrogen production. rsc.orgnih.govmdpi.comacs.orgresearchgate.net The electronic properties of the triazine ring are central to their photocatalytic activity. The introduction of electron-donating ethoxy groups in this compound would likely alter its photophysical properties compared to other triazine derivatives. While no specific photocatalytic research involving this compound has been reported, the broader interest in triazine-based photocatalysts suggests that this could be a potential area for future investigation.

Analytical Methodologies for Research Scale Characterization of 2,4,6 Triethoxy 1,3,5 Triazine

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating 2,4,6-Triethoxy-1,3,5-triazine from reaction mixtures and accurately determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of triazine derivatives. For compounds like this compound, reverse-phase HPLC is typically employed. sielc.com This method involves a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A common mobile phase consists of a gradient mixture of acetonitrile and water. sielc.com For applications where the eluent is directed to a mass spectrometer, volatile buffers like formic acid are used in place of non-volatile acids such as phosphoric acid. sielc.com Purity levels are determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks. In synthetic chemistry, HPLC is crucial for verifying product purity, with standards often requiring ≥99.5%. google.com

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The use of GC coupled with a mass spectrometer (GC-MS) is a powerful combination for both separation and identification. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reverse-Phase C18 | Acetonitrile/Water Gradient | UV-Vis, MS | Purity Assessment, Preparative Separation |

| GC | Capillary Column (e.g., Polysiloxane) | Helium, Nitrogen | Flame Ionization (FID), MS | Purity Assessment, Separation of Volatiles |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the structure of this compound. The technique measures the mass-to-charge ratio (m/z) of ionized molecules.

For this compound (C₉H₁₅N₃O₃), the molecular weight is 213.23 g/mol , with a precise monoisotopic mass of 213.11134135 Da. nih.govnist.gov In a mass spectrum, this would be observed as the molecular ion peak [M]⁺.

When coupled with GC (GC-MS), a mass spectrum for the compound can be readily obtained. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the elemental formula. nih.gov Furthermore, the ionization process within the mass spectrometer imparts energy to the molecule, causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. For this compound, expected fragmentation pathways could include the loss of ethyl (-CH₂CH₃) or ethoxy (-OCH₂CH₃) groups, as well as cleavage of the triazine ring itself.

| Parameter | Value | Source | Significance |

|---|---|---|---|

| Molecular Formula | C₉H₁₅N₃O₃ | nist.gov | Defines the elemental composition. |

| Molecular Weight | 213.23 g/mol | nih.govnist.gov | Confirms the overall mass of the molecule. |

| Exact Mass | 213.11134135 Da | nih.gov | Allows for precise formula confirmation via HRMS. |

Thermal Analysis Techniques in Research (e.g., DSC, TGA) for Phase Transitions and Decomposition Studies

Thermal analysis techniques are used to study the effect of heat on a material. For a research compound like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its thermal stability, melting point, and decomposition profile.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis reveals the temperatures at which the compound begins to decompose and the percentage of mass lost at each stage. Studies on related triazine compounds, such as 2,4,6-triazido-1,3,5-triazine, have utilized TGA to determine decomposition kinetics. researchgate.net For this compound, a TGA scan would indicate its upper temperature limit of stability before the ethoxy groups or the triazine ring begin to degrade.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to detect thermal events such as melting, crystallization, and decomposition. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. researchgate.net Any exothermic peaks would indicate decomposition or other chemical reactions occurring upon heating. For example, studies on nitroguanidine propellants containing triazine derivatives have used DSC to identify both melting points and strong exothermic decomposition events. mdpi.com

| Technique | Principle | Information Obtained |

|---|---|---|

| TGA | Measures mass change versus temperature. | Decomposition temperatures, thermal stability, residue content. |

| DSC | Measures heat flow versus temperature. | Melting point, phase transitions, decomposition enthalpy (exothermic/endothermic). |

Spectroscopic Techniques for Quantification and Reaction Monitoring

Spectroscopic techniques are vital for both structural confirmation and quantitative analysis of this compound. Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary methods for elucidating the molecular structure. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for confirmation that the correct structure has been synthesized. For this compound, the ¹H NMR would show characteristic signals for the ethoxy group's methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons, while the ¹³C NMR would show signals for the triazine ring carbons and the ethoxy carbons. nih.gov NMR can also be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the simultaneous appearance of product signals over time.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. semanticscholar.org The IR spectrum of this compound would exhibit characteristic absorption bands for C-O (ether) stretching, C-N stretching within the triazine ring, and C-H stretching from the ethyl groups. Like NMR, IR can be used to monitor reactions, for instance, by tracking the appearance of the characteristic triazine ring vibrations during its synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the quantitative determination of this compound in solution. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is first constructed by measuring the absorbance of several solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

| Technique | Primary Application | Type of Information |

|---|---|---|

| NMR (¹H, ¹³C) | Structural Elucidation & Reaction Monitoring | Chemical environment of atoms, connectivity. |

| IR (FTIR) | Functional Group Identification | Vibrational frequencies of chemical bonds. |

| UV-Vis | Quantification | Concentration based on light absorbance. |

Future Research Directions and Interdisciplinary Prospects

Design and Synthesis of Novel, Highly Functionalized Ethoxy-Triazine Derivatives

Future synthetic research will likely focus on moving beyond the basic 2,4,6-Triethoxy-1,3,5-triazine structure to create more complex and functionalized molecules. The symmetrical 1,3,5-triazine (B166579) core is an ideal starting point for building a diverse library of compounds through controlled, sequential nucleophilic substitution. researchgate.net The reactivity of the chlorine atoms in the precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is temperature-dependent, allowing for a stepwise introduction of different functional groups. mdpi.com This enables the creation of asymmetrical triazine derivatives with tailored properties.

Key areas for future synthetic exploration include:

Introduction of Diverse Functional Groups: Research will aim to replace one or more ethoxy groups with a wide array of functionalities. This could involve reactions with various nucleophiles like amines, thiols, and organometallic reagents to introduce groups that can impart specific biological activities or material properties. researchgate.netsemanticscholar.org For instance, incorporating moieties like piperidine, morpholine, or substituted anilines has been shown to yield compounds with potential anticancer activity. derpharmachemica.comnih.gov

Development of Hybrid Molecules: A promising direction is the synthesis of hybrid molecules where the ethoxy-triazine scaffold is linked to other pharmacologically active fragments, such as quinoline, chalcone, or benzimidazole (B57391) moieties. mdpi.comnih.gov This approach aims to create multifunctional molecules with potentially synergistic or novel therapeutic effects.

Green Synthetic Methodologies: A shift towards more environmentally benign synthetic protocols is anticipated. This includes the use of microwave irradiation and ultrasound-assisted methods, which can significantly shorten reaction times, increase yields, and reduce the reliance on hazardous organic solvents. mdpi.comchim.it These green chemistry approaches offer an efficient and sustainable pathway to novel triazine derivatives.

Advanced Computational Modeling for Property Prediction and Material Design

Computational chemistry is set to become an indispensable tool in the exploration of ethoxy-triazine derivatives. Advanced modeling and simulation techniques can accelerate the discovery process by predicting molecular properties and guiding experimental design, thereby saving time and resources.

Future computational research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models will be developed to establish mathematical relationships between the structural features of ethoxy-triazine derivatives and their biological or chemical activities. tandfonline.com These models can help in predicting the efficacy of new, unsynthesized compounds and in optimizing molecular structures for desired properties.

Molecular Docking Simulations: For applications in drug discovery, molecular docking studies will be crucial. These simulations can predict the binding interactions between newly designed triazine derivatives and their putative protein targets, such as enzymes or receptors involved in disease pathways. nih.govbohrium.comderpharmachemica.com This provides insights into the mechanism of action and helps in the rational design of more potent and selective therapeutic agents.

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of triazine derivatives and their complexes with biological macromolecules. bohrium.com These simulations can assess the stability of ligand-protein interactions over time, offering a more realistic picture of the molecular recognition process.

Material Property Prediction: In the realm of materials science, computational models will be used to predict the electronic, optical, and thermal properties of new materials based on the ethoxy-triazine core. chim.it This is particularly relevant for designing novel covalent organic polymers (COPs) or liquid crystals with specific functionalities. semanticscholar.orgrsc.org

Exploration of New Applications in Emerging Research Fields

While 1,3,5-triazine derivatives have established applications, future research will focus on exploring their potential in new and emerging areas of science and technology. The versatility of the triazine ring serves as a valuable scaffold for developing compounds with novel functionalities. mdpi.comeurekaselect.com

Potential emerging applications for novel this compound derivatives include:

Therapeutics: The 1,3,5-triazine scaffold is prominent in medicinal chemistry. saudijournals.com Future work could expand beyond current applications to develop agents for a wider range of diseases. Research into derivatives as antifungal, antiviral, and antimalarial agents is a promising avenue. nih.govnih.gov The design of dual-target ligands, which can interact with multiple biological targets simultaneously, represents another innovative therapeutic strategy. nih.gov

Materials Science: Triazine-based compounds are being investigated for their use in advanced materials. rsc.org The development of covalent organic polymers (COPs) incorporating the ethoxy-triazine unit could lead to new materials for catalysis, adsorption, and sensing. rsc.org Furthermore, the symmetrical nature of the triazine ring makes it a suitable core for designing liquid crystals and other materials with unique optical properties. semanticscholar.org

Agrochemicals: Building upon the historical use of triazines as herbicides, future research could focus on developing new, more selective, and environmentally safer agrochemicals. saudijournals.com This would involve designing molecules that target specific pests or weeds while minimizing impact on non-target organisms and the ecosystem.

| Potential Application Area | Research Focus | Desired Outcome |

| Medicinal Chemistry | Design of derivatives targeting novel enzymes and receptors. | New anticancer, antifungal, and antiviral drugs. mdpi.comeurekaselect.comnih.gov |